Cas no 953232-08-1 (N-(3-chloro-2-methylphenyl)-2-5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-ylacetamide)

N-(3-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic organic compound featuring a substituted oxazole core linked to a chloro-methylphenyl acetamide moiety. Its structural complexity, incorporating dimethoxyphenyl and chloro-methylphenyl groups, suggests potential utility in medicinal chemistry or agrochemical applications. The oxazole ring system is known for its stability and bioactivity, while the chloro and methoxy substituents may enhance binding affinity or modulate physicochemical properties. This compound's well-defined heterocyclic framework makes it a candidate for further research in drug discovery or as an intermediate in specialized synthesis. Its purity and consistent performance are critical for reproducible experimental outcomes.
N-(3-chloro-2-methylphenyl)-2-5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-ylacetamide structure
953232-08-1 structure
Product name:N-(3-chloro-2-methylphenyl)-2-5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-ylacetamide
CAS No:953232-08-1
MF:C20H19ClN2O4
MW:386.828864336014
CID:5964429
PubChem ID:16879374

N-(3-chloro-2-methylphenyl)-2-5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-chloro-2-methylphenyl)-2-5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-ylacetamide
    • N-(3-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide
    • 953232-08-1
    • N-(3-chloro-2-methylphenyl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)acetamide
    • AKOS024487227
    • VU0627665-1
    • F5001-1146
    • Inchi: 1S/C20H19ClN2O4/c1-12-15(21)5-4-6-16(12)22-20(24)11-14-10-18(27-23-14)13-7-8-17(25-2)19(9-13)26-3/h4-10H,11H2,1-3H3,(H,22,24)
    • InChI Key: YZJPULHWTVMBEO-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(Cl)=C1C)(=O)CC1C=C(C2=CC=C(OC)C(OC)=C2)ON=1

Computed Properties

  • Exact Mass: 386.1033348g/mol
  • Monoisotopic Mass: 386.1033348g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 495
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 73.6Ų

N-(3-chloro-2-methylphenyl)-2-5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-ylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5001-1146-5mg
N-(3-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide
953232-08-1
5mg
$69.0 2023-09-10
Life Chemicals
F5001-1146-50mg
N-(3-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide
953232-08-1
50mg
$160.0 2023-09-10
Life Chemicals
F5001-1146-5μmol
N-(3-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide
953232-08-1
5μmol
$63.0 2023-09-10
Life Chemicals
F5001-1146-2mg
N-(3-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide
953232-08-1
2mg
$59.0 2023-09-10
Life Chemicals
F5001-1146-25mg
N-(3-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide
953232-08-1
25mg
$109.0 2023-09-10
Life Chemicals
F5001-1146-4mg
N-(3-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide
953232-08-1
4mg
$66.0 2023-09-10
Life Chemicals
F5001-1146-20μmol
N-(3-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide
953232-08-1
20μmol
$79.0 2023-09-10
Life Chemicals
F5001-1146-10mg
N-(3-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide
953232-08-1
10mg
$79.0 2023-09-10
Life Chemicals
F5001-1146-10μmol
N-(3-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide
953232-08-1
10μmol
$69.0 2023-09-10
Life Chemicals
F5001-1146-75mg
N-(3-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide
953232-08-1
75mg
$208.0 2023-09-10

N-(3-chloro-2-methylphenyl)-2-5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-ylacetamide Related Literature

Additional information on N-(3-chloro-2-methylphenyl)-2-5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-ylacetamide

N-(3-chloro-2-methylphenyl)-2-5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-ylacetamide (CAS No. 953232-08-1): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry

N-(3-chloro-2-methylphenyl)-2-5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-ylacetamide (CAS No. 953232-08-1) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of oxazoles, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.

The molecular structure of N-(3-chloro-2-methylphenyl)-2-5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-ylacetamide is characterized by a central oxazole ring substituted with a 3-chloro-2-methylphenyl group and a 3,4-dimethoxyphenyl group. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The chloro and methyl substituents on the phenyl ring enhance the lipophilicity of the compound, while the methoxy groups on the other phenyl ring contribute to its hydrophilic nature. This balance between lipophilicity and hydrophilicity is crucial for the compound's ability to cross biological membranes and interact with target proteins.

Recent studies have focused on the pharmacological properties of N-(3-chloro-2-methylphenyl)-2-5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-ylacetamide. One notable area of research is its potential as an anticancer agent. In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT116), and lung cancer (A549) cells. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival.

Furthermore, N-(3-chloro-2-methylphenyl)-2-5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-ylacetamide has been investigated for its anti-inflammatory properties. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation and tissue damage. Preclinical studies have demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that N-(3-chloro-2-methylphenyl)-2-5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-ylacetamide may have therapeutic potential in treating inflammatory disorders.

In addition to its anticancer and anti-inflammatory activities, N-(3-chloro-2-methylphenyl)-2-5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-ylacetamide has also been studied for its antiviral properties. Research has shown that this compound can inhibit the replication of several viruses, including influenza A virus and herpes simplex virus (HSV). The antiviral activity is attributed to its ability to interfere with viral entry into host cells and disrupt viral replication processes.

The synthesis of N-(3-chloro-2-methylphenyl)-2-5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-ylacetamide involves a multi-step process that includes the formation of the oxazole ring through a condensation reaction between an amine and an alpha-halo ketone. The subsequent substitution reactions introduce the desired functional groups onto the phenyl rings. The synthetic route has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.

In terms of safety and toxicity profiles, preliminary studies have indicated that N-(3-chloro-2-methylphenyl)-2-5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-y-lacetamide exhibits low toxicity in animal models. However, further investigations are required to fully assess its safety in humans. Clinical trials are currently underway to evaluate its efficacy and safety in treating various diseases.

The future prospects for N-(3-chloro--methylpheny-l) - - -dimeth-oxyph-eny-l) - - - acetamid-e are promising. Ongoing research aims to explore its potential as a lead compound for drug development in multiple therapeutic areas. Additionally, efforts are being made to optimize its pharmacokinetic properties through structural modifications and prodrug strategies.

In conclusion, N-(3-chloro--methylphe-ny-l) - - -dimet-hoxyph-eny-l) - - - acetamid-e (CAS No. 953232--08--1) is a multifaceted compound with significant potential in medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development as a therapeutic agent.

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